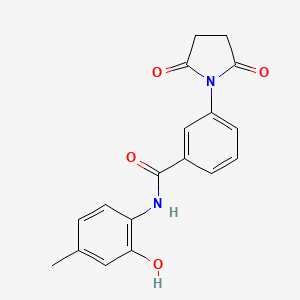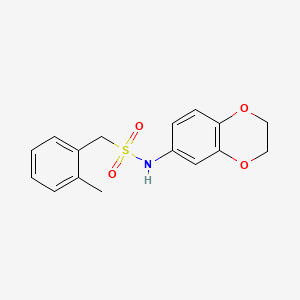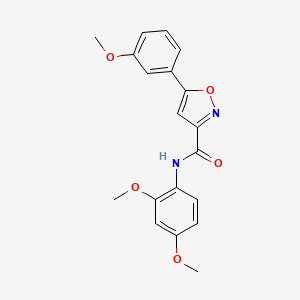
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxy-4-methylphenyl)benzamide
説明
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-hydroxy-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photosensitive Poly(benzoxazole) Precursors
A study by Ebara et al. (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor from bis(o-aminophenol) and diphenyl isophthalate. This research is relevant for understanding the synthesis and applications of photosensitive materials based on similar chemical structures. The photosensitive PBO precursor showed significant sensitivity and contrast upon exposure to UV light, indicating its potential in photolithography and material science applications (Ebara, Shibasaki, & Ueda, 2003).
Luminescent Materials and Multi-stimuli-responsive Properties
Research by Srivastava et al. (2017) on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties highlights the utility of similar compounds in the development of advanced luminescent materials. These compounds exhibited luminescence in both solution and solid states, and their AEE behavior varied with solvent polarity. Their mechanochromic properties suggest potential applications in sensors and optical materials (Srivastava et al., 2017).
Histone Deacetylase Inhibitor for Cancer Therapy
Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound similar in structure, which acts as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity, highlighting the relevance of such chemical structures in the development of new anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antifungal Activity
The work by Naganagowda and Petsom (2011) on new quinazolinone derivatives, derived from similar structural motifs, showed antibacterial and antifungal activity. This indicates the potential of compounds with related structures in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-5-6-14(15(21)9-11)19-18(24)12-3-2-4-13(10-12)20-16(22)7-8-17(20)23/h2-6,9-10,21H,7-8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUKXIJAKCEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B4589696.png)
![[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methoxyphenyl] benzenesulfonate](/img/structure/B4589703.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4589706.png)

![4-[3-(4-Methylphenyl)propanoylamino]benzamide](/img/structure/B4589713.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-[(2-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4589730.png)
![N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]-4-ethylbenzamide](/img/structure/B4589739.png)
![2-[(3-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4589752.png)
![N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4589759.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4589766.png)
![6-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-purine](/img/structure/B4589772.png)

![(2Z)-2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4589788.png)
![METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4589795.png)
